
N,N-Dimethyl-2-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(methylthio)aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, featuring a dimethylamino group and a methylthio group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(methylthio)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylthio)aniline using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures around 60°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of cyclometalated ruthenium complexes as catalysts. This method allows for efficient methylation of anilines with methanol, proceeding under mild conditions and producing water as the sole by-product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-2-(methylthio)aniline exerts its effects involves interactions with various molecular targets. The dimethylamino and methylthio groups play crucial roles in its reactivity and interactions with other molecules. The compound can participate in electron transfer processes, influencing its behavior in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A similar compound with a dimethylamino group but lacking the methylthio group.
2-(Methylthio)aniline: Contains a methylthio group but lacks the dimethylamino group.
N-Methylaniline: Features a single methyl group attached to the nitrogen atom
Uniqueness
N,N-Dimethyl-2-(methylthio)aniline is unique due to the presence of both the dimethylamino and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
2388-50-3 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
Clave InChI |
BMVUVEYWVYKKNB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


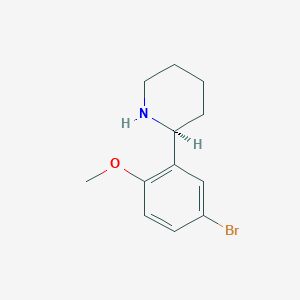

![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)

![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)
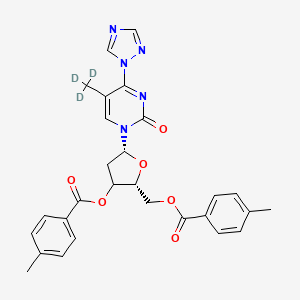
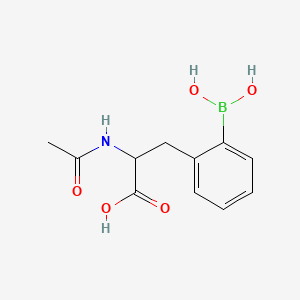
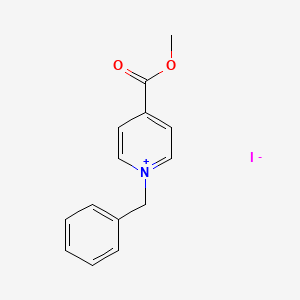



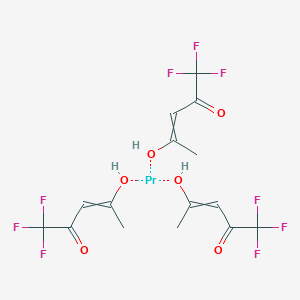
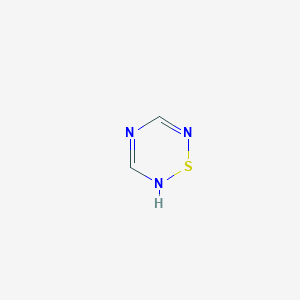
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
